
5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine is an organic compound with the molecular formula C13H13ClN2. It is a derivative of benzene, featuring a chlorine atom, a methyl group, and a phenyl group attached to a benzene ring with two amine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine typically involves the reaction of 5-chloro-1,2-diaminobenzene with N-methyl-N-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-N-phenylbenzene-1,2-diamine: Similar structure but lacks the methyl group.
N1-methyl-N1-phenylbenzene-1,2-diamine: Similar structure but lacks the chlorine atom.
5-Chloro-N1-methylbenzene-1,2-diamine: Similar structure but lacks the phenyl group.
Uniqueness
The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H13ClN2 |
|---|---|
Molekulargewicht |
232.71 g/mol |
IUPAC-Name |
4-chloro-2-N-methyl-2-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H13ClN2/c1-16(11-5-3-2-4-6-11)13-9-10(14)7-8-12(13)15/h2-9H,15H2,1H3 |
InChI-Schlüssel |
RZOCMSFTPWZZCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




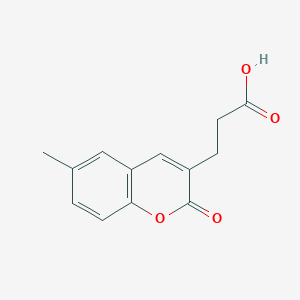
![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)
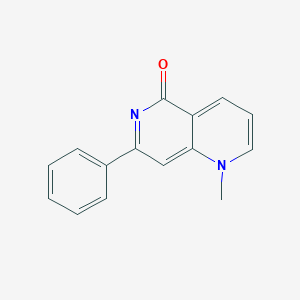
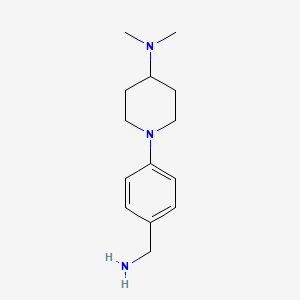

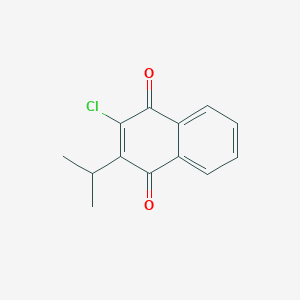

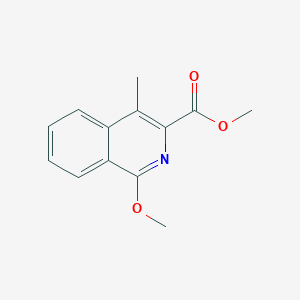


![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)

